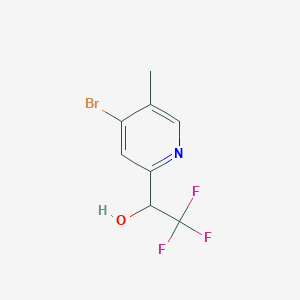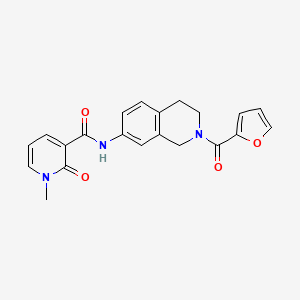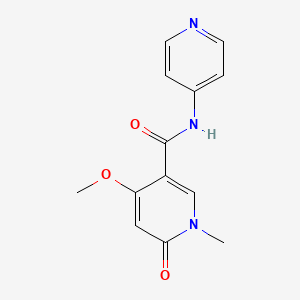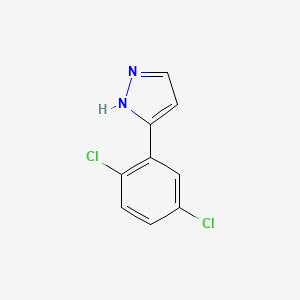
1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a bromo group at the 4-position and a methyl group at the 5-position. The molecule also contains a trifluoroethanol group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed Suzuki cross-coupling reactions . This involves the reaction of a halogenated compound with an organoboronic acid in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The pyridine ring is aromatic and planar, while the trifluoroethanol group contains a highly electronegative fluorine atom, which could result in interesting electronic properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromo group, which is a good leaving group, and the trifluoroethanol group, which contains acidic hydrogens .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. The presence of the trifluoroethanol group could make the compound polar and capable of forming hydrogen bonds .
科学的研究の応用
Chemoenzymatic Synthesis
The compound is used in the chemoenzymatic synthesis process, particularly in creating precursors for medically significant molecules such as Odanacatib. This process involves a palladium-catalyzed cross-coupling and subsequent bioreduction using alcohol dehydrogenases from various species, showcasing the compound's utility in generating enantiomerically pure substances with potential pharmaceutical applications. This methodology underscores the compound's role in synthesizing selective inhibitors for therapeutic targets, with Odanacatib serving as a key example for treating conditions like osteoporosis through Cathepsin K inhibition (González-Martínez et al., 2019).
Synthesis of Pyridine-Based Derivatives
Another significant application involves the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This process entails the creation of various pyridine derivatives that have been explored for their quantum mechanical properties and biological activities. Such derivatives exhibit promising applications, including their potential as chiral dopants for liquid crystals and their biological activities, highlighting the compound's versatility in synthesizing materials with diverse functional properties (Ahmad et al., 2017).
Development of Electrochromic Devices
The compound also finds application in the development of novel materials for electrochromic devices. A study on a new star-shaped 4,4′-bipyridine derivative demonstrates its use in creating solid electrochromic devices that showcase multicolor changes. This application reveals the compound's potential in advanced material science, particularly in designing and fabricating devices that require precise electronic and optical properties for applications like smart windows and displays (Wang et al., 2011).
Advanced Polymer Synthesis
Additionally, the compound is utilized in the advanced synthesis of polymers, demonstrating its role in modifying polymer end groups through atom transfer radical polymerization and click chemistry. This application underscores its significance in polymer science, facilitating the development of functional polymers with diverse end-group functionalities for various industrial and research applications (Lutz et al., 2005).
将来の方向性
特性
IUPAC Name |
1-(4-bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-4-3-13-6(2-5(4)9)7(14)8(10,11)12/h2-3,7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBVBIPROLZSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol | |
CAS RN |
1382851-48-0 |
Source


|
| Record name | 1-(4-bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)

![3-[3-[(4-Methoxyphenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2779554.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)
![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)

